2,5-Diphenylfuran-3(2H)-one
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Overview
Description
2,5-Diphenylfuran-3(2H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with phenyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylfuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of furan derivatives, followed by cyclization to form the desired product. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) at controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts catalysts such as AlCl3 or boron trifluoride (BF3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,5-Diphenylfuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which 2,5-Diphenylfuran-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Dibenzofuran: Similar in structure but lacks the phenyl substitutions at the 2 and 5 positions.
2,5-Diphenylfuran-3,4-dicarboxylic acid: Contains additional carboxylic acid groups, altering its chemical properties and reactivity
Uniqueness: 2,5-Diphenylfuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
33073-86-8 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2,5-diphenylfuran-3-one |
InChI |
InChI=1S/C16H12O2/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,16H |
InChI Key |
JEISKBGPTHFBHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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